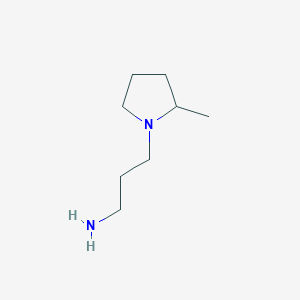

3-(2-methylpyrrolidin-1-yl)propan-1-amine

Description

3-(2-Methylpyrrolidin-1-yl)propan-1-amine is a pyrrolidine-derived amine featuring a three-carbon chain linking the pyrrolidine nitrogen to a primary amine group. The 2-methyl substituent on the pyrrolidine ring introduces steric and electronic effects that distinguish it from non-methylated analogs. This compound has been utilized in medicinal chemistry, particularly in the synthesis of histamine H3 receptor inverse agonists like CEP-26401 (irdabisant) . Its structural rigidity and lipophilicity, conferred by the pyrrolidine ring, make it suitable for central nervous system (CNS)-targeting drugs, where blood-brain barrier penetration is critical.

Properties

IUPAC Name |

3-(2-methylpyrrolidin-1-yl)propan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c1-8-4-2-6-10(8)7-3-5-9/h8H,2-7,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIHQYQVGFVPFFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN1CCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301299455 | |

| Record name | 2-Methyl-1-pyrrolidinepropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301299455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

904677-81-2 | |

| Record name | 2-Methyl-1-pyrrolidinepropanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=904677-81-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-1-pyrrolidinepropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301299455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-methylpyrrolidin-1-yl)propan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methylpyrrolidin-1-yl)propan-1-amine typically involves the reaction of 2-methylpyrrolidine with 3-chloropropan-1-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk chemicals and optimized reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

3-(2-methylpyrrolidin-1-yl)propan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

Reduction: It can be reduced to form secondary or tertiary amines.

Substitution: The compound can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium azide or potassium cyanide can be used under basic conditions.

Major Products Formed

Oxidation: Formation of amides or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of azides, nitriles, or other substituted derivatives.

Scientific Research Applications

3-(2-methylpyrrolidin-1-yl)propan-1-amine is used in various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: In the study of biochemical pathways and enzyme interactions.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-methylpyrrolidin-1-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in biochemical pathways, influencing various physiological processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 3-(2-methylpyrrolidin-1-yl)propan-1-amine, highlighting differences in ring systems, substituents, and applications:

Structural and Functional Analysis

Ring Size and Conformational Flexibility

- Pyrrolidine vs. Azetidine : The five-membered pyrrolidine ring in this compound offers greater conformational flexibility compared to the four-membered azetidine in 3-(azetidin-1-yl)propan-1-amine. Azetidines are more strained, enhancing reactivity in ring-opening reactions for β-lactam synthesis .

- Piperidine Derivatives : Six-membered piperidine rings (e.g., 3-[(2S)-2-methylpiperidin-1-yl]propan-1-amine) provide increased steric bulk and altered binding kinetics in GPCR inhibition .

Substituent Effects

- Methyl Groups: The 2-methyl group on pyrrolidine enhances metabolic stability and lipophilicity compared to non-methylated analogs like 3-(pyrrolidin-1-yl)propan-1-amine .

- Heteroaromatic Moieties : Imidazole (e.g., 3-(2-methyl-1H-imidazol-1-yl)propan-1-amine) and pyrazole derivatives introduce aromaticity and hydrogen-bonding capacity, critical for targeting enzymes like nitroimidazole-based antifungals .

Biological Activity

3-(2-Methylpyrrolidin-1-yl)propan-1-amine, also known as MPPA, is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and related research findings.

Chemical Structure and Properties

- Molecular Formula : C₈H₁₈N₂

- Molecular Weight : 142.25 g/mol

- SMILES : CC1CCCN1CCCN

- InChI : InChI=1S/C8H18N2/c1-8-4-2-6-10(8)7-3-5-9/h8H,2-7,9H2,1H3

Research indicates that this compound may interact with various biological targets, including receptors and enzymes involved in neurotransmission and metabolic processes. Preliminary studies suggest that it may modulate signaling pathways related to neurotransmitter release, potentially influencing cognitive functions and mood regulation.

Biological Activity Overview

The biological activity of MPPA can be summarized in the following key areas:

1. Neuropharmacology

MPPA has been studied for its effects on the central nervous system (CNS). It is believed to act as a neuromodulator, with potential implications for treating conditions such as depression and anxiety.

2. Cholinesterase Inhibition

Some studies have highlighted the compound's ability to inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine in the synaptic cleft. This inhibition can lead to increased levels of acetylcholine, enhancing cholinergic signaling which is crucial for memory and learning processes .

3. Interaction with Receptors

MPPA has shown potential in binding with various receptors. Interaction studies indicate that it may modulate the activity of serotonin and dopamine receptors, which are key players in mood regulation and reward pathways.

Table 1: Summary of Biological Activities

Case Study: Neuroprotective Effects

A study investigated the neuroprotective effects of MPPA in animal models of neurodegenerative diseases. Results indicated that MPPA administration led to improved cognitive function and reduced neuronal damage, suggesting its potential as a therapeutic agent for conditions like Alzheimer's disease .

Comparative Analysis with Similar Compounds

MPPA shares structural similarities with other pyrrolidine derivatives. The following table compares MPPA with related compounds:

| Compound Name | Structural Characteristics | Biological Activity |

|---|---|---|

| 3-(1-Methylpyrrolidin-2-yl)propan-1-ol | Similar structure with different substitution | Moderate AChE inhibition |

| (R)-2-(1-Methylpyrrolidin-2-yl)ethanol | Similar pyrrolidine structure | Limited neuropharmacological effects |

Q & A

Q. Characterization :

- NMR Spectroscopy : Confirms regiochemistry and purity (e.g., δ 1.2–1.4 ppm for methyl groups, δ 2.6–3.1 ppm for pyrrolidine protons) .

- HPLC : Monitors reaction progress and quantifies yield (>95% purity required for pharmacological studies) .

Basic Question: How is the molecular structure of this compound validated?

Answer:

- X-ray Crystallography : Resolves bond lengths, angles, and stereochemistry. SHELX software is widely used for refinement, particularly for small molecules .

- Computational Modeling : Density Functional Theory (DFT) predicts electronic properties and validates experimental data (e.g., Mulliken charges on the amine group) .

Q. Key Structural Features :

- Planar pyrrolidine ring with a chair conformation.

- Propylamine chain adopts an extended conformation, enabling receptor binding .

Basic Question: What is the hypothesized mechanism of biological activity for this compound?

Answer:

Structural analogs (e.g., pyridine and pyrrolidine derivatives) suggest interactions with neurotransmitter systems:

- Dopamine Receptor Modulation : The pyrrolidine moiety mimics endogenous amines, potentially binding to D2-like receptors .

- Monoamine Oxidase (MAO) Inhibition : Secondary amines in similar compounds show MAO-B selectivity, reducing neurotransmitter degradation .

Q. Experimental Validation :

- Radioligand binding assays (e.g., competitive displacement with [³H]spiperone) quantify affinity .

Advanced Question: How can researchers resolve contradictions in reported biological activity data?

Answer:

Discrepancies may arise from assay conditions or structural impurities:

- Dose-Response Curves : Replicate studies across multiple cell lines (e.g., HEK-293 vs. SH-SY5Y) to assess receptor specificity .

- Metabolic Stability : Use liver microsomes to evaluate CYP450-mediated degradation, which alters effective concentrations .

Case Study : A 2024 study compared radiotracers with similar structures; differences in brain clearance rates were attributed to lipophilicity variations .

Advanced Question: What strategies guide structure-activity relationship (SAR) studies for this compound?

Answer:

- Substituent Analysis : Compare analogs with modified pyrrolidine (e.g., 2-methyl vs. 3-methyl) or amine chain lengths .

- Bioisosteric Replacement : Replace the pyrrolidine ring with azetidine (4-membered ring) to enhance rigidity and receptor selectivity .

Q. SAR Table :

| Derivative | Structural Change | Biological Effect | Reference |

|---|---|---|---|

| 3-(1-Methylazetidin-3-yl)propan-1-amine | Azetidine replaces pyrrolidine | Increased MAO-B inhibition | |

| N-(3-chlorobenzyl)-3-(1H-imidazol-1-yl)propan-1-amine | Imidazole substitution | Enhanced antimicrobial activity |

Advanced Question: How can advanced analytical methods improve pharmacokinetic profiling?

Answer:

- Radiolabeling : Synthesize [¹¹C]- or [¹⁸F]-labeled derivatives for PET imaging to track in vivo distribution .

- LC-MS/MS : Quantifies plasma and tissue concentrations with nanogram sensitivity .

Example : A 2024 study used [¹⁸F]F-537-Tz for Aβ plaque imaging, highlighting the need for tracers with optimal brain clearance .

Basic Question: What safety protocols are critical for handling this compound?

Answer:

- Storage : Keep in airtight containers at –20°C to prevent oxidation .

- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure (LD₅₀ > 200 mg/kg in rats) .

- Spill Management : Neutralize acidic residues with sodium bicarbonate and adsorb with vermiculite .

Advanced Question: How can researchers ensure reproducibility in synthetic yields?

Answer:

- Reaction Optimization : Use Design of Experiments (DoE) to model variables (e.g., temperature, solvent polarity) .

- Catalyst Screening : Test Pd/C vs. Raney nickel for reductive amination efficiency .

Q. Data Reproducibility Checklist :

Standardize reagent purity (≥99%).

Calibrate equipment (e.g., HPLC detectors).

Report yields as averages of ≥3 independent trials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.